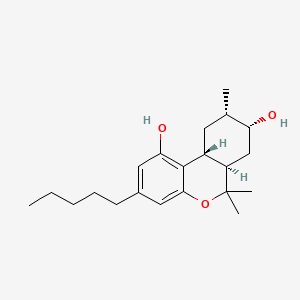

8(R)-Hydroxy-9(S)-Hexahydrocannabinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15+,16+,17+/m0/s1 |

InChI Key |

CIVSDEYXXUHBPV-RKTXRCNFSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@@H]([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol, a metabolite of the semi-synthetic cannabinoid, 9(S)-Hexahydrocannabinol (9(S)-HHC). While specific research on this particular stereoisomer is limited, this document consolidates the current understanding of its discovery through metabolic studies of HHC, outlines general synthetic strategies for producing hydroxylated HHC derivatives, and discusses the pharmacological context provided by the well-characterized parent compounds, 9(R)-HHC and 9(S)-HHC. This guide aims to serve as a foundational resource for researchers interested in the evolving landscape of cannabinoids and their metabolites, highlighting areas where further investigation is needed to fully elucidate the pharmacological profile of this compound.

Discovery and Identification

The discovery of this compound is intrinsically linked to the study of the metabolism of Hexahydrocannabinol (HHC). HHC, a hydrogenated derivative of tetrahydrocannabinol (THC), has emerged as a prominent semi-synthetic cannabinoid. Metabolic studies of HHC have revealed that it undergoes phase I metabolism, primarily through hydroxylation by cytochrome P450 enzymes in the liver.

Initial investigations into the in vitro metabolism of HHC using liver microsomes from various mammalian species identified the formation of several monohydroxylated metabolites. It has been observed that the two primary epimers of HHC, 9(R)-HHC and 9(S)-HHC, exhibit different metabolic profiles. Specifically, 9(S)-HHC is preferentially hydroxylated at the C8 position, leading to the formation of 8-hydroxy-9(S)-HHC stereoisomers.

The four potential stereoisomers resulting from the C8-hydroxylation of the two HHC epimers are:

-

8(R)-Hydroxy-9(R)-Hexahydrocannabinol

-

8(S)-Hydroxy-9(R)-Hexahydrocannabinol

-

This compound

-

8(S)-Hydroxy-9(S)-Hexahydrocannabinol

While the existence of all four stereoisomers is acknowledged, and analytical reference standards for each are available, the specific isolation and characterization of this compound from biological matrices have been part of broader metabolic profiling studies of HHC.

Synthesis

A specific, detailed stereoselective synthesis protocol for this compound is not extensively documented in publicly available literature. However, the general principles for the synthesis of HHC and its hydroxylated derivatives provide a framework for its potential production.

The synthesis of HHC epimers is typically achieved through the hydrogenation of delta-8-THC or delta-9-THC, which are themselves often synthesized from cannabidiol (CBD). The stereochemical outcome of the hydrogenation is dependent on the starting material and the reaction conditions.

To produce 8-hydroxy-HHC derivatives, a common strategy involves the hydroxylation of the corresponding HHC epimer. This can be achieved through various chemical or enzymatic methods. A generalized workflow for the synthesis is presented below.

Experimental Workflow: General Synthesis of 8-hydroxy-HHC

Generalized synthetic workflow for 8(R)-Hydroxy-9(S)-HHC.

Methodology: General Protocol for HHC Synthesis

A representative, non-stereoselective protocol for the synthesis of HHC from THC is as follows:

-

Dissolution: Tetrahydrocannabinol (delta-8 or delta-9-THC) is dissolved in an appropriate organic solvent, such as ethanol or hexane.

-

Catalyst Addition: A hydrogenation catalyst, typically a noble metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred for a specified duration. The temperature and pressure can be varied to influence the reaction rate and stereoselectivity.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product, a mixture of HHC epimers, is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the desired 9(S)-HHC.

Methodology: General Protocol for 8-Hydroxylation

The stereoselective hydroxylation of 9(S)-HHC to yield 8(R)-Hydroxy-9(S)-HHC would require a specialized chemical or enzymatic approach. While a specific protocol is not detailed in the literature, general methods for allylic hydroxylation could be adapted. For instance, using specific oxidizing agents in the presence of a chiral catalyst could favor the formation of the desired stereoisomer. Alternatively, enzymatic hydroxylation using engineered cytochrome P450 enzymes could offer a highly selective route.

Pharmacological Properties

Direct pharmacological data, such as receptor binding affinities and functional activity, for this compound are not currently available in the public domain. However, the pharmacological profile of its parent compound, 9(S)-HHC, and its more active counterpart, 9(R)-HHC, provides a crucial context for predicting its potential biological activity.

It is generally understood that 8-hydroxy-HHC metabolites are psychoactive. In vivo studies in rhesus monkeys have indicated that 8-hydroxy-HHC can induce effects such as stupor, ataxia, and hypolocomotion. However, these studies did not differentiate between the specific stereoisomers.

Pharmacological Data for Parent HHC Epimers

The following table summarizes the known cannabinoid receptor binding affinities (Ki) and functional activities (EC50) for 9(R)-HHC and 9(S)-HHC, in comparison to Δ⁹-THC.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |

| 9(R)-HHC | 15 | 13 | 3.4 | 6.2 |

| 9(S)-HHC | 176 | 105 | 57 | 55 |

| Δ⁹-THC | 15 | 9.1 | 3.9 | 2.5 |

Data compiled from multiple sources.[1][2][3][4][5][6][7]

The data clearly indicates that the 9(R) epimer of HHC has a significantly higher affinity and potency at both CB1 and CB2 receptors compared to the 9(S) epimer, with a pharmacological profile more similar to that of Δ⁹-THC.

Signaling Pathways

Given that 8-hydroxy-HHC is considered an active metabolite, it is presumed to interact with the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of cannabinoid receptors can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

The diagram below illustrates the generally accepted signaling pathway for cannabinoid receptor agonists.

Signaling Pathway of Cannabinoid Receptor Agonists

Presumed signaling pathway for 8(R)-Hydroxy-9(S)-HHC.

Future Directions

The study of this compound is still in its nascent stages. To fully understand its role and potential, further research is imperative in the following areas:

-

Stereoselective Synthesis: Development of a robust and efficient stereoselective synthesis protocol is crucial for obtaining pure this compound for research purposes.

-

Pharmacological Characterization: Comprehensive in vitro studies are needed to determine its binding affinity and functional activity at cannabinoid and other relevant receptors.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate its pharmacokinetic profile, psychoactive effects, and potential therapeutic applications.

-

Metabolic Stability: Investigating the further metabolism of this compound will provide a more complete picture of its biotransformation and clearance.

Conclusion

This compound represents an intriguing but understudied metabolite of 9(S)-HHC. While its discovery is a direct result of advancements in analytical techniques for studying cannabinoid metabolism, a significant gap in knowledge remains regarding its specific synthesis and pharmacological properties. The information available on its parent compounds suggests that it may possess biological activity, but dedicated research is required to confirm this and to delineate its specific effects. This technical guide serves as a starting point for researchers, consolidating the available information and highlighting the critical need for further investigation into this and other novel cannabinoid metabolites.

References

- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

Endocannabinoid Receptor Binding Affinity of 8(R)-Hydroxy-9(S)-HHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, available in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The metabolism of HHC leads to the formation of various hydroxylated derivatives, among which are the 8-hydroxy-hexahydrocannabinols (8-OH-HHC). This technical guide focuses on a specific stereoisomer, 8(R)-Hydroxy-9(S)-HHC, a metabolite of HHC. While in-depth pharmacological data, including specific receptor binding affinities for this metabolite, remain to be fully elucidated in published literature, this document synthesizes the current understanding of its activity, the binding affinities of its parent compounds, the experimental protocols used to determine these affinities, and the associated signaling pathways.

8(R)-Hydroxy-9(S)-HHC is recognized as an active metabolite of HHC.[1] In vivo studies involving rhesus monkeys have demonstrated that this compound induces effects characteristic of cannabinoid activity, such as stupor, ataxia, hypolocomotion, ptosis, and a crouched posture.[2] These physiological responses strongly suggest interaction with the endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

Quantitative Binding Affinity Data

As of the latest literature review, specific quantitative binding affinity data (e.g., K_i, EC_50) for 8(R)-Hydroxy-9(S)-HHC at CB1 and CB2 receptors have not been reported. However, to provide a relevant framework, the binding affinities of the parent HHC diastereomers are presented below. These data underscore the critical role of stereochemistry in receptor interaction and suggest that the activity of HHC products is largely dictated by the ratio of the (9R)-HHC to (9S)-HHC epimer.

Table 1: Endocannabinoid Receptor Binding Affinities of HHC Diastereomers

| Compound | CB1 Receptor K_i (nM) | CB2 Receptor K_i (nM) |

| (9R)-HHC | 15 | 13 |

| (9S)-HHC | 176 | 105 |

Note: K_i (inhibitory constant) is a measure of binding affinity; a lower K_i value indicates a higher binding affinity.

The data clearly illustrate that (9R)-HHC possesses a significantly higher affinity for both CB1 and CB2 receptors compared to its (9S) counterpart, with an affinity for the CB1 receptor that is over tenfold greater.

Experimental Protocols

To determine the binding affinity of a compound like 8(R)-Hydroxy-9(S)-HHC, a competitive radioligand displacement assay is a standard and widely used method.[3]

Protocol: Competitive Radioligand Displacement Assay for CB1/CB2 Receptors

1. Objective: To determine the binding affinity (K_i) of a test compound (e.g., 8(R)-Hydroxy-9(S)-HHC) by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.

2. Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.

-

Test Compound: 8(R)-Hydroxy-9(S)-HHC of known concentration.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

3. Procedure:

-

Incubation Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Visualizations

Cannabinoid receptors are G-protein coupled receptors (GPCRs).[4] Upon activation by an agonist, they initiate a cascade of intracellular signaling events.

CB1/CB2 Receptor Signaling Pathway

The primary signaling pathway for both CB1 and CB2 receptors involves the inhibition of adenylyl cyclase through the G_i/o alpha subunit of the associated G-protein. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate other signaling pathways, including ion channels and MAP kinase pathways.

Caption: Canonical CB1/CB2 receptor signaling pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive binding assay described in the protocol section.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

8(R)-Hydroxy-9(S)-HHC is an active metabolite of HHC that elicits cannabinoid-like effects in vivo, pointing towards significant interaction with the endocannabinoid system. While precise quantitative data on its binding affinity for CB1 and CB2 receptors are currently absent from the scientific literature, the established protocols for receptor binding assays provide a clear path for future research to elucidate these values. The pronounced difference in binding affinity between the parent (9R)-HHC and (9S)-HHC diastereomers highlights the necessity of characterizing individual metabolites to understand their pharmacological profile. Further investigation is crucial for a comprehensive understanding of the pharmacodynamics of HHC and its metabolites, which will be vital for informing both therapeutic development and public health policy.

References

Stereospecific Synthesis of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible stereospecific synthetic route to 8(R)-Hydroxy-9(S)-Hexahydrocannabinol, a hydroxylated derivative of hexahydrocannabinol (HHC). Due to the absence of a direct, single-pot synthesis in the current literature, this guide outlines a multi-step approach commencing with the diastereoselective synthesis of the (9S)-HHC precursor, followed by its purification and subsequent stereoselective hydroxylation. This document details the experimental protocols for each key stage, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and replication.

Introduction

Hexahydrocannabinol (HHC) has emerged as a significant semi-synthetic cannabinoid, notable for its increased chemical stability compared to tetrahydrocannabinol (THC). The hydrogenation of the double bond in the cyclohexene ring of THC results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, with the former being recognized as the more pharmacologically active epimer.[1][2] The metabolic fate of HHC involves oxidative processes, primarily mediated by cytochrome P450 enzymes, leading to a variety of hydroxylated derivatives.[3][4] Among these metabolites, 8-hydroxy-HHCs are of particular interest. This guide focuses on the stereospecific synthesis of a specific stereoisomer, this compound. The synthetic strategy is predicated on controlling the stereochemistry at both the C9 and C8 positions through a sequential process of diastereoselective reduction and stereoselective hydroxylation.

Synthetic Strategy Overview

The proposed synthetic pathway to this compound is a three-stage process:

-

Synthesis of (9S)-Hexahydrocannabinol ((9S)-HHC): Catalytic hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is employed to produce a diastereomeric mixture of HHC, with conditions optimized to favor the formation of the (9S) epimer.

-

Purification of (9S)-HHC: The resulting mixture of HHC epimers is subjected to preparative chromatography to isolate the pure (9S)-HHC precursor.

-

Stereoselective Hydroxylation: The purified (9S)-HHC undergoes a stereoselective hydroxylation at the C8 position to yield the target molecule, this compound. An enzymatic approach using a suitable cytochrome P450 isozyme is proposed based on metabolic data.

Experimental Protocols

Stage 1: Synthesis of (9S)-Hexahydrocannabinol

The catalytic hydrogenation of Δ⁹-THC is a well-established method for the synthesis of HHC.[5] To favor the formation of the (9S)-HHC epimer, specific catalysts and reaction conditions are employed.

Experimental Protocol:

-

Materials:

-

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for hydrogenation

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve Δ⁹-THC (1 equivalent) in anhydrous ethanol.

-

Carefully add 10% Pd/C catalyst (0.1 equivalents) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 1-5 bar.

-

Stir the reaction mixture vigorously at a temperature between 25°C and 50°C.

-

Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material (typically 3-72 hours).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the celite pad with ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude HHC diastereomeric mixture as a viscous oil.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Δ⁹-Tetrahydrocannabinol | [6] |

| Catalyst | 10% Palladium on Carbon | [4] |

| Solvent | Ethanol | [4] |

| Hydrogen Pressure | 1-5 bar | [7] |

| Temperature | 25-50 °C | [7] |

| Reaction Time | 3-72 hours | [7] |

| Diastereomeric Ratio (9S:9R) | Excess of (9S)-HHC | [6] |

| Yield | 80-92% (for the mixture) | [4] |

Stage 2: Purification of (9S)-HHC

The separation of the (9R)-HHC and (9S)-HHC diastereomers is crucial for the subsequent stereoselective step. Supercritical fluid chromatography (SFC) is a highly effective technique for this purpose.[4][8]

Experimental Protocol (Preparative SFC):

-

Instrumentation and Materials:

-

Preparative Supercritical Fluid Chromatography (SFC) system

-

Chiral stationary phase column (e.g., amylose- or cellulose-based)

-

Supercritical Carbon Dioxide (CO₂)

-

Co-solvent (e.g., Ethanol or Methanol)

-

Crude HHC diastereomeric mixture

-

-

Procedure:

-

Dissolve the crude HHC mixture in the co-solvent to prepare a concentrated sample solution.

-

Equilibrate the preparative SFC system with the chiral column using a mobile phase of supercritical CO₂ and a specific percentage of the co-solvent.

-

Perform stacked injections of the sample solution onto the column.

-

Monitor the elution of the diastereomers using a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Collect the fractions corresponding to the (9S)-HHC epimer.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure (9S)-HHC.

-

Quantitative Data:

| Parameter | Description | Reference |

| Technique | Preparative Supercritical Fluid Chromatography (SFC) | [9] |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent | [1] |

| Stationary Phase | Chiral column (e.g., amylose or cellulose-based) | [10] |

| Purity of Isolated (9S)-HHC | >95% | [8] |

Stage 3: Stereoselective Hydroxylation of (9S)-HHC

This step aims to introduce a hydroxyl group at the C8 position with R-stereochemistry. Based on metabolic studies of HHC, an enzymatic approach using cytochrome P450 is proposed.[3] In vivo studies suggest that the (9S)-HHC epimer is preferentially hydroxylated at the C8 position.[11]

Experimental Protocol (Enzymatic Hydroxylation):

-

Materials:

-

Purified (9S)-HHC

-

Human liver microsomes (or a specific recombinant cytochrome P450 isozyme, e.g., from the CYP2C or CYP3A family)

-

NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Quenching solvent (e.g., acetonitrile or methanol)

-

Standard laboratory equipment for biochemical reactions (incubator, centrifuge)

-

-

Procedure:

-

Prepare a stock solution of (9S)-HHC in a suitable organic solvent (e.g., ethanol or DMSO).

-

In a reaction tube, combine the phosphate buffer, the NADPH-regenerating system, and the human liver microsomes.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding a small volume of the (9S)-HHC stock solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the hydroxylated product.

-

The product can be further purified by preparative HPLC.

-

Quantitative Data:

| Parameter | Description | Reference |

| Biocatalyst | Human liver microsomes or recombinant Cytochrome P450 | [12] |

| Co-factor | NADPH-regenerating system | [13] |

| Substrate | (9S)-Hexahydrocannabinol | [11] |

| Expected Product | This compound | [3] |

| Temperature | 37 °C | |

| pH | 7.4 |

Note: The yield and stereoselectivity of this enzymatic step would need to be determined experimentally.

Visualization of the Proposed Hydroxylation Mechanism

The hydroxylation of the C8 position of (9S)-HHC is proposed to be catalyzed by a cytochrome P450 enzyme. The general mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme to form a highly reactive iron-oxo species, which then abstracts a hydrogen atom from the substrate, followed by a radical rebound step to form the hydroxylated product.

Conclusion

This technical guide outlines a feasible, albeit multi-step, stereospecific synthesis of this compound. The proposed route leverages established methods for the diastereoselective synthesis of the (9S)-HHC precursor and its subsequent purification. The key and most challenging step, the stereoselective hydroxylation at the C8 position, is proposed to be achieved through an enzymatic approach, drawing parallels from the known metabolic pathways of HHC. Further research is warranted to optimize the conditions for each step, particularly the enzymatic hydroxylation, to maximize the yield and stereoselectivity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals seeking to synthesize and evaluate this specific hydroxylated HHC stereoisomer.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cannastra.com [cannastra.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparative Supercritical Fluid Chromatography for Cannabinoid Refining and Purification - Medical Cannabis extraction technology - Nomad Labs [nomadlabs.eu]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]

Biological Activity of Hexahydrocannabinol (HHC) Metabolites in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, has gained considerable attention for its structural similarity to tetrahydrocannabinol (THC) and its presence in the consumer market. The biological activity of HHC is primarily attributed to its interaction with the endocannabinoid system. Upon administration, HHC is metabolized into several compounds, with 11-hydroxy-HHC (11-OH-HHC) being the most prominent and pharmacologically significant metabolite. This technical guide provides a comprehensive overview of the current understanding of the biological activity of HHC metabolites in animal models.

It is critical to note that while the metabolism of HHC is an area of active investigation, there is a significant scarcity of published research that has isolated and subsequently characterized the in vivo biological effects of these metabolites in animal models. Consequently, much of the understanding of their potential activity is extrapolated from studies on the parent HHC compounds and analogous metabolites of THC. This guide synthesizes the available direct and indirect evidence to provide a foundational understanding for researchers in the field.

Metabolism of Hexahydrocannabinol in Animal Models

In vivo studies indicate that HHC undergoes phase I metabolism, primarily through hydroxylation, to form active and inactive metabolites. The metabolic pathway is analogous to that of Δ⁹-THC. The primary metabolic transformation is the oxidation of the C11 methyl group to produce 11-hydroxy-HHC (11-OH-HHC).[1] This metabolite can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH), which is considered inactive.[1]

The synthesis of HHC results in a mixture of two epimers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.[2] Their metabolism is also stereoselective, with studies suggesting that the formation of 11-OH-HHC is favored for the 9R-epimer.[1]

dot```dot graph HHC_Metabolism { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

HHC [label="Hexahydrocannabinol (HHC)\n(9R and 9S epimers)"]; OH_HHC [label="11-Hydroxy-HHC (11-OH-HHC)\n(Active Metabolite)"]; COOH_HHC [label="11-Nor-9-carboxy-HHC (HHC-COOH)\n(Inactive Metabolite)"];

HHC -> OH_HHC [label="Hydroxylation (CYP450)", color="#4285F4", fontcolor="#4285F4"]; OH_HHC -> COOH_HHC [label="Oxidation", color="#EA4335", fontcolor="#EA4335"]; }

References

Structural Elucidation of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained prominence in the global market. As with other cannabinoids, understanding its metabolism is crucial for evaluating its pharmacological and toxicological profile. One of its key metabolites is 8-Hydroxy-Hexahydrocannabinol, which exists in multiple stereoisomeric forms. This technical guide focuses on the structural elucidation of a specific stereoisomer, 8(R)-Hydroxy-9(S)-Hexahydrocannabinol. Due to the absence of publicly available, detailed spectroscopic data for this specific molecule, this document provides a comprehensive methodological framework for its isolation, characterization, and structural confirmation. It outlines the necessary analytical techniques, including chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, and serves as a roadmap for researchers in the field.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC)[1]. It is typically produced semi-synthetically through the catalytic hydrogenation of THC, which itself is often derived from cannabidiol (CBD) via acid-catalyzed cyclization[2]. This process results in a mixture of two principal diastereomers at the C9 position: (9R)-HHC and (9S)-HHC[3].

Upon consumption, HHC undergoes extensive Phase I and Phase II metabolism, similar to THC[2][4]. Phase I reactions primarily involve hydroxylation at various positions on the hexahydrobenzo[c]chromene core (such as C8, C9, C10, and C11) and the pentyl side chain, followed by oxidation to carboxylic acids[2]. The resulting hydroxylated metabolites, including 8-hydroxy-HHC, can then be conjugated with glucuronic acid in Phase II metabolism[2].

The precise stereochemistry of these metabolites is critical, as it can significantly influence their biological activity and interaction with cannabinoid receptors (CB1 and CB2)[3]. This guide provides a detailed overview of the methodologies required for the unambiguous structural elucidation of the this compound stereoisomer.

Methodology for Isolation and Purification

The initial challenge in the structural elucidation of a specific metabolite is its isolation from a complex biological matrix (e.g., urine, plasma, or hepatocyte incubates) or a synthetic reaction mixture.

Sample Preparation and Extraction

A generalized protocol for the extraction of cannabinoid metabolites from a biological matrix involves the following steps. This protocol may require optimization based on the specific sample type.

Experimental Protocol: Metabolite Extraction

-

Sample Collection: Collect the biological sample (e.g., 1 mL of plasma or hydrolyzed urine).

-

Solvent Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture like hexane/ethyl acetate to isolate the cannabinoids from the aqueous matrix.

-

Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to concentrate the extract.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.

Chromatographic Separation

Due to the presence of multiple stereoisomers of HHC and its metabolites, high-resolution chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for isolating specific isomers for subsequent analysis.

Experimental Protocol: HPLC Separation

-

Column: A chiral stationary phase (CSP) column is often necessary to resolve stereoisomers. Alternatively, reversed-phase columns (e.g., C18) can be effective for separating diastereomers[1][5].

-

Mobile Phase: A gradient elution using a mixture of water (often with a formic acid modifier for better peak shape) and an organic solvent like acetonitrile or methanol is typically employed[1][5].

-

Detection: A Diode Array Detector (DAD) or UV detector can be used for initial detection. Fractions corresponding to the peak of interest are collected for further analysis.

-

Optimization: The gradient profile, flow rate, and column temperature should be meticulously optimized to achieve baseline separation of the target 8(R)-Hydroxy-9(S)-HHC isomer from other related compounds.

The logical workflow for isolating the target compound is illustrated in the diagram below.

Structural Analysis Techniques

Once the compound is isolated and purified, a combination of mass spectrometry and NMR spectroscopy is required for unambiguous structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule and its fragments, offering the first line of evidence for its identity.

Experimental Protocol: LC-HRMS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument).

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.

-

Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the parent ion. For C₂₁H₃₂O₃, the expected monoisotopic mass is 332.2351 u.

-

Tandem MS (MS/MS): Select the parent ion (m/z 333.2424 for [M+H]⁺) for collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information.

Data Presentation: Expected Mass Spectrometry Data

While different hydroxylated HHC isomers often exhibit similar fragmentation patterns, certain fragments are diagnostic[2][6]. The table below summarizes the expected key ions for 8-hydroxy-HHC.

| Ion Description | Expected m/z ([M+H]⁺) | Notes |

| Parent Ion | 333.2424 | Corresponds to the elemental formula C₂₁H₃₃O₃⁺. |

| Fragment Ion 1 | 315.2319 | Loss of water (H₂O) from the parent ion. |

| Fragment Ion 2 | 297.2213 | Subsequent loss of another water molecule. |

| Diagnostic Fragment | 193.1223 | Resulting from cleavage of the terpene ring; indicates hydroxylation on the ring system rather than the pentyl chain[6]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise 3D structure and stereochemistry of a molecule. A full suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry.

-

Data Presentation: Predicted Key NMR Signals for Stereochemical Assignment

While specific NMR data for 8(R)-Hydroxy-9(S)-HHC is not available in the literature, we can predict the key diagnostic signals based on published data for the parent HHC diastereomers[7]. The introduction of an 8-hydroxy group will alter the chemical shifts, but the relative stereochemical relationships can be deduced from NOESY correlations.

| Nucleus | Predicted Diagnostic Feature | Rationale for Stereochemical Assignment |

| ¹H NMR | Chemical shifts and coupling constants of H8, H9, H10α, H10β, and the C9-methyl protons. | The relative positions of these protons will be distinct for the 8(R), 9(S) configuration. |

| ¹³C NMR | Chemical shifts of C8, C9, C10, and the C9-methyl carbon. | The stereochemistry at C8 and C9 will induce specific upfield or downfield shifts on neighboring carbons. |

| NOESY | Spatial correlation between the C9-methyl group and H8. | For the 8(R), 9(S) stereoisomer, specific through-space interactions (NOEs) would be expected, confirming the relative orientation of the hydroxyl and methyl groups. |

The overall process of structural elucidation is a confirmatory workflow, integrating data from multiple analytical techniques.

Cannabinoid Receptor Signaling

HHC and its parent compound THC are known to exert their psychoactive effects primarily through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The binding affinity and activity of HHC diastereomers at cannabinoid receptors differ, suggesting that their metabolites may also exhibit stereospecific interactions[3]. While the specific signaling cascade for 8(R)-Hydroxy-9(S)-HHC has not been elucidated, it is hypothesized to follow the general pathway of CB1 receptor activation.

Conclusion

The structural elucidation of cannabinoid metabolites like this compound is a complex but critical task for understanding their pharmacology. While definitive, published spectroscopic data for this specific isomer is currently lacking, a clear and established methodological path exists for its characterization. This involves the careful isolation of the compound from a complex mixture, followed by a multi-faceted analytical approach combining high-resolution mass spectrometry and a comprehensive suite of NMR experiments. The final, unambiguous confirmation relies on the comparison of this experimental data with that of a certified analytical reference standard. This guide provides the necessary framework for researchers to undertake this challenge, ultimately contributing to a safer and more well-understood cannabinoid landscape.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kcalabs.com [kcalabs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

The Physicochemical Profile of 8(R)-Hydroxy-9(S)-HHC: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key Hexahydrocannabinol Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific spheres. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exhibits a complex metabolic profile, giving rise to a variety of hydroxylated and carboxylated metabolites. Among these, the 8-hydroxy-HHC stereoisomers are of particular interest due to their biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of a specific stereoisomer, 8(R)-Hydroxy-9(S)-Hexahydrocannabinol (8(R)-Hydroxy-9(S)-HHC), a primary metabolite of 9(S)-HHC. This document is intended to serve as a critical resource for researchers and professionals engaged in cannabinoid research and the development of cannabinoid-based therapeutics.

Physicochemical Properties of 8(R)-Hydroxy-9(S)-HHC

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for 8(R)-Hydroxy-9(S)-HHC is limited, a combination of available data from chemical suppliers and predicted values provides a foundational understanding of its chemical nature.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₃ | Cayman Chemical[1] |

| Molar Mass | 332.5 g/mol | Cayman Chemical[1] |

| Formal Name | [6aR-(6aα,8α,9α,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol | Cayman Chemical[1] |

| CAS Number | 36403-92-6 | Cayman Chemical[1] |

| Solubility | Acetone: 10 mg/ml; Methanol: Soluble | Cayman Chemical[1] |

| UV Maximum | 210, 284 nm | Cayman Chemical[1] |

| Predicted XLogP3 | 6.5 (for the 8(R), 9(R) stereoisomer, the 9(S) value is expected to be similar) | PubChem |

| Predicted pKa | Data not readily available. The phenolic hydroxyl group is expected to have a pKa around 10-11, similar to other cannabinoids. | |

| Predicted Melting Point | Data not readily available. As a solid, it is expected to have a defined melting point. | |

| Predicted Boiling Point | Data not readily available. Expected to be high due to its molecular weight and hydrogen bonding capabilities. |

Synthesis and Metabolic Formation

8(R)-Hydroxy-9(S)-HHC is primarily formed in vivo as a metabolite of 9(S)-Hexahydrocannabinol. The synthesis of HHC itself typically involves the hydrogenation of Δ⁸-THC or Δ⁹-THC, which are often derived from cannabidiol (CBD). This process results in a mixture of the 9(R) and 9(S) epimers of HHC.

The metabolic conversion of 9(S)-HHC to 8(R)-Hydroxy-9(S)-HHC is catalyzed by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, through hydroxylation at the 8th carbon position.[2] Research suggests that the 9(S)-HHC epimer is preferentially hydroxylated at this position.

For research and analytical purposes, 8(R)-Hydroxy-9(S)-HHC is prepared synthetically. While detailed, step-by-step stereoselective synthesis protocols are often proprietary, the general approach involves the controlled oxidation of a suitable HHC precursor.

Experimental Protocols

Quantification of 8(R)-Hydroxy-9(S)-HHC in Biological Matrices (LC-MS/MS)

This protocol outlines a general method for the quantification of HHC metabolites in plasma, which can be adapted for 8(R)-Hydroxy-9(S)-HHC.

a. Sample Preparation (Plasma) [3]

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 5 seconds.

-

Centrifuge at 7000 rcf for 5 minutes.

-

Dilute the supernatant with 400 µL of water prior to injection.

b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. Specific precursor and product ion transitions for 8(R)-Hydroxy-9(S)-HHC would need to be determined using a reference standard.

Cannabinoid Receptor Functional Assay (CB1)

This protocol describes a general cell-based assay to determine the functional activity of 8(R)-Hydroxy-9(S)-HHC at the CB1 receptor.

a. Cell Culture [4]

-

Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Culture the cells in the recommended medium and conditions until they reach the desired confluence for the assay.

b. Agonist Mode Assay [5]

-

Seed the cells into a 96-well plate and allow them to attach overnight.

-

Prepare a dilution series of 8(R)-Hydroxy-9(S)-HHC and a known CB1 agonist (e.g., CP 55,940) in assay buffer.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Measure the cellular response. This can be done by quantifying changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or through reporter gene assays.

In Vivo Behavioral Assessment in Rhesus Monkeys

The in vivo effects of cannabinoids are often assessed in non-human primate models. The following is a general protocol based on studies of cannabinoid effects in rhesus monkeys.[6][7]

a. Subjects and Housing

-

Adult rhesus macaques (Macaca mulatta) are individually housed with controlled lighting, temperature, and humidity.

-

Animals are trained for the specific behavioral tasks prior to drug administration.

b. Drug Administration

-

8(R)-Hydroxy-9(S)-HHC would be dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

-

The compound is administered via a relevant route, such as intravenous (IV) or intramuscular (IM) injection.

c. Behavioral Assessment

-

A battery of behavioral tests can be employed to assess the effects of the compound. These may include:

-

Observational Studies: Recording the incidence of behaviors such as stupor, ataxia (impaired coordination), hypolocomotion (decreased movement), and ptosis (drooping of the eyelid).[1]

-

Operant Conditioning Tasks: Assessing changes in response rates for food or other rewards to evaluate motivational and cognitive effects.

-

Memory Tasks: Using tasks like delayed matching-to-sample to assess effects on short-term memory.

-

Visualizations

Cannabinoid Receptor Signaling Pathways

The biological effects of 8(R)-Hydroxy-9(S)-HHC are presumed to be mediated through the cannabinoid receptors, primarily CB1 and CB2. The following diagrams illustrate the canonical signaling pathways associated with the activation of these G-protein coupled receptors.

Caption: CB1 Receptor Signaling Pathway

Caption: CB2 Receptor Signaling Pathway

Experimental Workflows

The following diagrams illustrate typical workflows for the analysis of cannabinoid metabolites.

Caption: LC-MS/MS Quantification Workflow

Caption: Cannabinoid Receptor Binding Assay Workflow

Conclusion

8(R)-Hydroxy-9(S)-HHC is an important active metabolite of 9(S)-HHC. A comprehensive understanding of its physicochemical properties, metabolic fate, and biological activity is crucial for the continued development of safe and effective cannabinoid-based products and therapeutics. The information and protocols presented in this guide are intended to provide a foundational resource for researchers in this rapidly evolving field. Further experimental determination of the physicochemical properties and detailed pharmacological characterization of this specific stereoisomer are warranted to fully elucidate its therapeutic potential and toxicological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. waters.com [waters.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Δ9tetrahydrocannabinol impairs visuo-spatial associative learning and spatial working memory in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral Determinants of Cannabinoid Self-Administration in Old World Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early Research into the Psychoactive Effects of Hexahydrocannabinol (HHC) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has garnered significant attention in recent years as an alternative to Δ⁹-tetrahydrocannabinol (THC). First synthesized in the 1940s, early research into its psychoactive properties and metabolic fate laid the groundwork for our current understanding. This technical guide provides a comprehensive overview of the foundational research on the psychoactive effects of HHC metabolites, focusing on their interaction with the endocannabinoid system. The primary psychoactive effects of many cannabinoids, including HHC, are mediated through their interaction with the cannabinoid receptor type 1 (CB1), which is highly expressed in the central nervous system. This guide will delve into the metabolic pathways of HHC, the quantitative analysis of the psychoactivity of its metabolites, and the experimental protocols used in early research to elucidate these properties.

HHC Metabolism: Key Pathways and Metabolites

Similar to THC, HHC undergoes extensive phase I and phase II metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2C9, CYP2C19, and CYP3A4. The primary metabolic route involves hydroxylation at various positions on the molecule, followed by oxidation and glucuronidation to facilitate excretion.

The two main epimers of HHC, (9R)-HHC and (9S)-HHC, exhibit different metabolic fates and pharmacological activities. It is the (9R)-HHC epimer that is primarily responsible for the psychoactive effects, exhibiting a significantly higher binding affinity for the CB1 receptor.

The key metabolites identified in early and subsequent research include:

-

11-hydroxy-HHC (11-OH-HHC): Formed by the hydroxylation of the C11 methyl group, this is considered a primary active metabolite. Analogous to the potent psychoactive metabolite of THC, 11-hydroxy-THC, 11-OH-HHC is believed to contribute significantly to the overall psychoactive experience of HHC.

-

8-hydroxy-HHC (8-OH-HHC): Hydroxylation at the C8 position results in this metabolite. While also considered psychoactive, its effects are generally reported to be milder than those of 11-OH-HHC.

-

11-nor-9-carboxy-HHC (HHC-COOH): Further oxidation of 11-OH-HHC leads to the formation of this inactive carboxylic acid metabolite. Its presence in urine is a key indicator of HHC consumption.

Quantitative Analysis of Psychoactive Effects

The psychoactive potential of HHC and its metabolites is primarily determined by their binding affinity (Ki) and functional activity (EC50) at the CB1 receptor. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response (e.g., G-protein activation or inhibition of adenylyl cyclase).

| Compound | CB1 Receptor Binding Affinity (Ki) [nM] | CB1 Receptor Functional Activity (EC50) [nM] | Notes |

| (9R)-HHC | 15[1] | 9.39[1] | The primary psychoactive epimer of HHC. |

| (9S)-HHC | 176[1] | 68.3[1] | Significantly less psychoactive than the (9R) epimer. |

| (9R)-11-hydroxy-HHC | Data not available in reviewed literature | Data not available in reviewed literature | Considered a potent psychoactive metabolite. |

| (9S)-11-hydroxy-HHC | Data not available in reviewed literature | Data not available in reviewed literature | Psychoactivity is likely lower than the (9R) epimer. |

| 8-hydroxy-HHC | Data not available in reviewed literature | Data not available in reviewed literature | Considered to have milder psychoactive effects.[1][2][3] |

| 11-nor-9-carboxy-HHC | Not applicable | Not applicable | Considered an inactive metabolite.[2] |

Experimental Protocols

In Vitro Metabolism of HHC using Human Liver Microsomes

This protocol is designed to identify the metabolites of HHC formed by phase I enzymes.

1. Materials:

- Pooled human liver microsomes (HLMs)

- Hexahydrocannabinol (HHC)

- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

- Potassium phosphate buffer (100 mM, pH 7.4)

- Acetonitrile (for reaction termination)

- Incubator/shaking water bath (37°C)

- Centrifuge

- LC-MS/MS system

2. Procedure:

- Prepare a reaction mixture containing the potassium phosphate buffer, HLM (typically at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

- Pre-incubate the mixture at 37°C for 5-10 minutes.

- Initiate the metabolic reaction by adding HHC (typically at a final concentration of 1-10 µM).

- Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 60 minutes).

- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

- Centrifuge the mixture to precipitate proteins.

- Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.

CB1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of HHC and its metabolites for the CB1 receptor.

1. Materials:

- Cell membranes expressing the human CB1 receptor (e.g., from CHO-K1 or HEK293 cells)

- Radioligand (e.g., [³H]CP55,940)

- Test compounds (HHC and its metabolites)

- Non-specific binding control (e.g., a high concentration of a known CB1 agonist like WIN 55,212-2)

- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

- 96-well filter plates

- Vacuum filtration manifold

- Scintillation counter and cocktail

2. Procedure:

- In a 96-well plate, combine the CB1 receptor-expressing membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

- For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.

- Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

- Terminate the binding reaction by rapid filtration through the filter plate using the vacuum manifold. This separates the bound radioligand from the free radioligand.

- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

- Allow the filters to dry, then add scintillation cocktail to each well.

- Quantify the radioactivity in each well using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value for the test compound can then be determined using competitive binding analysis software.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

Upon binding of an agonist like (9R)-HHC or its active metabolites, the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The receptor primarily couples to inhibitory G-proteins (Gi/o).

Caption: CB1 receptor activation by an HHC metabolite.

Experimental Workflow for Metabolite Identification and Psychoactivity Assessment

The overall process for investigating the psychoactive effects of HHC metabolites involves several key stages, from in vitro metabolism to in vivo behavioral studies.

Caption: Workflow for HHC metabolite research.

Conclusion

Early research has established that the psychoactive effects of HHC are largely attributed to the (9R)-HHC epimer and its active metabolites, particularly 11-OH-HHC. The metabolism of HHC follows pathways similar to those of THC, with hydroxylation and oxidation being key steps. While quantitative data on the binding affinity and functional activity of the parent HHC epimers at the CB1 receptor are available, further research is needed to fully quantify these parameters for all major metabolites. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacology and toxicology of HHC and its derivatives. A deeper understanding of the psychoactive profile of HHC metabolites is crucial for informing public health, guiding regulatory decisions, and exploring any potential therapeutic applications.

References

Methodological & Application

Application Note: Quantitative Analysis of 8(R)-Hydroxy-9(S)-Hexahydrocannabinol in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in the recreational drug market. Understanding its metabolism is crucial for forensic toxicology and drug development. One of the key metabolites is 8-hydroxy-hexahydrocannabinol (8-OH-HHC). This application note provides a detailed protocol for the quantitative analysis of the 8(R)-Hydroxy-9(S)-Hexahydrocannabinol diastereomer using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive and specific for the detection and quantification of this metabolite in biological matrices such as blood and urine.

The metabolism of HHC is complex, involving multiple hydroxylation and oxidation steps.[1][2] Phase I reactions primarily involve oxidation at the C11 position and on the pentyl side chain, leading to hydroxylated and carboxylated species.[1][3] These metabolites are then often conjugated with glucuronic acid in Phase II metabolism.[1][4] Recent studies have identified 8(R)OH-9(R)HHC as a significant metabolite of 9(R)-HHC, particularly prevalent in urine.[4][5] The analytical challenge lies in the stereoselective separation and quantification of these various isomers.

Experimental Protocols

This section details the complete workflow for the analysis of this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine or plasma, add an internal standard solution (e.g., 8-OH-HHC-d3).

-

Enzymatic Hydrolysis (for urine samples): To cleave glucuronide conjugates, add β-glucuronidase enzyme to the urine sample and incubate at an appropriate temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours).

-

Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with methanol and deionized water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include deionized water followed by a low percentage of organic solvent in water.

-

Elution: Elute the analyte of interest using an appropriate solvent, such as a mixture of ethyl acetate and methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: A chiral column, such as an immobilized amylose tris(3-chloro-5-methylphenylcarbamate)-based column, is recommended for the stereoselective separation of 8(R)-Hydroxy-9(S)-HHC.[6] Alternatively, a high-resolution C18 column can be used for general cannabinoid analysis.[7]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol/Acetonitrile

-

Gradient: A suitable gradient should be optimized to ensure the separation of the analyte from other metabolites and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for 8-OH-HHC and its deuterated internal standard should be optimized for maximum sensitivity and specificity.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve a stable and robust signal.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of HHC metabolites. Note that specific values for 8(R)-Hydroxy-9(S)-HHC may vary depending on the specific instrumentation and matrix.

| Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |

| 8-OH-9R-HHC | Blood | 0.2 | 0.2 - 20 | [8][9] |

| 11-OH-9R-HHC | Blood | 0.2 | 0.2 - 20 | [8][9] |

| 9R-HHC-COOH | Blood | 2.0 | 2.0 - 200 | [8][9] |

| 9S-HHC-COOH | Blood | 2.0 | 2.0 - 200 | [8][9] |

| HHC Metabolites | Urine | 1 | 1 - 100 | [6] |

Visualizations

HHC Metabolism Pathway

Caption: Proposed metabolic pathway of Hexahydrocannabinol (HHC).

LC-MS/MS Experimental Workflow

Caption: General workflow for LC-MS/MS analysis of HHC metabolites.

References

- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hexahydrocannabinol (HHC) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as an alternative to tetrahydrocannabinol (THC). Understanding its metabolism is crucial for pharmacokinetic studies, drug development, and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of HHC and its metabolites in biological matrices. This document provides detailed application notes and protocols for the GC-MS analysis of HHC metabolites.

HHC Metabolism

HHC undergoes extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 enzymes in the liver.[1][2] The primary metabolic pathways involve hydroxylation and oxidation. Key metabolites include 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[1][2][3] Further hydroxylation can occur on the hexyl ring and the pentyl side chain.[2] These phase I metabolites can then be conjugated with glucuronic acid to form more water-soluble phase II metabolites for excretion.[2]

Below is a diagram illustrating the primary metabolic pathway of HHC.

Caption: Primary metabolic pathway of HHC.

Quantitative Data of HHC and its Metabolites

The following table summarizes the quantitative data for HHC and its major metabolites in biological fluids, as determined by various analytical methods including GC-MS and LC-MS/MS.

| Analyte | Matrix | Method | LLOQ (ng/mL) | LLOQ (ng/mL) | Reference |

| (9R)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [4] |

| (9S)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [4] |

| 9R-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |

| 9S-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |

| 11-OH-9R-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |

| 8-OH-9R-HHC | Blood | LC-MS/MS | - | 0.2 | [1][5] |

| 9R-HHC-COOH | Blood | LC-MS/MS | - | 2.0 | [1][5] |

| 9S-HHC-COOH | Blood | LC-MS/MS | - | 2.0 | [1][5] |

Experimental Protocols

Sample Preparation from Biological Matrices (Blood, Plasma, Urine)

This protocol outlines a general procedure for the extraction of HHC and its metabolites from biological fluids.

Materials:

-

Biological sample (whole blood, plasma, or urine)

-

Internal Standard (IS) solution (e.g., THC-d3, HHC-d3)

-

Acetonitrile, HPLC grade

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard. For whole blood and plasma, perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex vigorously and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant. For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave glucuronide conjugates.[6]

-

Liquid-Liquid Extraction (LLE):

-

To the supernatant (from blood/plasma) or hydrolyzed urine, add 5 mL of a hexane:ethyl acetate (9:1 v/v) solution.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 5 mL of the hexane:ethyl acetate mixture.

-

Combine the organic extracts.

-

-

Solid-Phase Extraction (SPE) (Alternative to LLE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 3 mL of a 5% methanol in water solution.

-

Elute the analytes with 3 mL of methanol followed by 3 mL of acetonitrile.

-

-

Evaporation: Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization for GC-MS Analysis

Derivatization is essential to increase the volatility and thermal stability of the polar HHC metabolites for GC-MS analysis. Silylation is the most common technique.

Materials:

-

Dried sample extract

-

Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine or other suitable solvent (e.g., acetonitrile)

-

Heating block or oven

Procedure:

-

Reconstitute the dried extract in 50 µL of pyridine (or acetonitrile).

-

Add 50 µL of BSTFA + 1% TMCS (or MSTFA).

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis of silylated HHC metabolites. These may need to be optimized for your specific instrument and column.

Gas Chromatograph (GC) Conditions:

-

Injection Port: Splitless mode, 280°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 25°C/min to 250°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Selected Ions for Monitoring (SIM) of TMS-Derivatized Metabolites (suggested m/z):

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of HHC metabolites from biological samples.

Caption: Workflow for GC-MS analysis of HHC metabolites.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the analysis of HHC and its metabolites using GC-MS. Proper sample preparation, including extraction and derivatization, is critical for achieving accurate and reliable results. The provided GC-MS parameters can serve as a starting point for method development and should be optimized for the specific instrumentation used. The quantitative data and metabolic pathway information will be valuable for researchers in the fields of pharmacology, toxicology, and drug development.

References

- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases [liu.diva-portal.org]

- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers [mdpi.com]

- 7. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chiral Separation of Hexahydrocannabinol (HHC) Diastereomers and Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained popularity. It is typically produced through the hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (Δ8-THC or Δ9-THC). This process creates a new stereocenter at the C-9 position, resulting in two diastereomers: (9R)-HHC and (9S)-HHC.[1][2] These diastereomers exhibit different psychoactive properties, with the (9R)-HHC epimer being significantly more active.[1][3] Consequently, the ability to separate and quantify these diastereomers and their metabolites is crucial for pharmacological studies, forensic toxicology, and quality control in the cannabis industry.

This document provides detailed application notes and protocols for the chiral separation of HHC diastereomers and the analysis of their primary metabolites in biological matrices.

Metabolic Pathways of HHC

The metabolism of HHC shares similarities with that of THC, involving Phase I and Phase II biotransformation reactions.[4][5][6] Phase I reactions primarily involve oxidation, leading to hydroxylated and carboxylated metabolites.[4][5][6] These metabolites are then often conjugated with glucuronic acid in Phase II reactions.[4][7] The primary sites for metabolic transformation include the C11 position and the pentyl side chain.[5][6]

Analytical Methods and Protocols

Several analytical techniques have been developed for the chiral separation of HHC diastereomers and the detection of their metabolites, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).[1][8][9]

Protocol 1: Chiral Separation of HHC Diastereomers by HPLC

This protocol is based on a reversed-phase HPLC method for the baseline separation of (9R)-HHC and (9S)-HHC.[1]

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the HHC sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

Quantitative Data:

| Compound | Retention Time (min) |

| (9S)-HHC | Elutes earlier |

| (9R)-HHC | Elutes later |

(Note: Specific retention times may vary based on the exact system and conditions.)

Protocol 2: Analysis of HHC and Metabolites in Biological Matrices by LC-MS/MS

This protocol is designed for the quantitative analysis of HHC diastereomers and their metabolites in blood and urine.[11][12][13]

Experimental Workflow:

Methodology:

-

Sample Preparation (Urine):

-

To 1 mL of urine, add internal standards.

-

Perform enzymatic hydrolysis to cleave glucuronide conjugates.[11]

-

Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: Agilent Infinity Lab Poroshell 120 PFP (100 x 4.6 mm, 2.7 µm)[12]

-

Mobile Phase:

-

Gradient:

-

Hold at 10% B for 1.0 min.

-

Increase to and hold at 74% B until 9.0 min.

-

Increase to 80% B at 9.01 min.

-

Gradually increase to 84% B until 14.0 min.[12]

-

-

Flow Rate: 0.8 mL/min[12]

-

Column Temperature: 35 °C[12]

-

Injection Volume: 10 µL[12]

-

Mass Spectrometer: Triple Quadrupole with electrospray ionization (ESI)[14]

-

Quantitative Data:

| Analyte | Matrix | Limit of Detection (LOD) | Calibration Range |

| HHC Stereoisomers | Blood, Urine | 1 ng/mL[12][13] | 1 - 50 ng/mL[12][13] |

| Hydroxylated Metabolites | Blood, Urine | 1 ng/mL[12][13] | 1 - 50 ng/mL[12][13] |

| Carboxylated Metabolites | Blood, Urine | 5 ng/mL[12][13] | 5 - 250 ng/mL[12][13] |

Protocol 3: Chiral Separation of HHC Diastereomers by SFC

Supercritical Fluid Chromatography (SFC) offers a rapid and efficient alternative for chiral separations.[9]

Methodology:

-

Sample Preparation:

-

Dissolve the HHC sample in isopropanol.

-

-

SFC Conditions:

Conclusion